2-(1,3-benzodioxol-5-yloxy)-N-(2,3-dihydro-1H-inden-5-yl)propanamide
Description
2-(1,3-benzodioxol-5-yloxy)-N-(2,3-dihydro-1H-inden-5-yl)propanamide is an organic compound that features a benzodioxole moiety and an indane derivative. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-(2,3-dihydro-1H-inden-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-12(24-16-7-8-17-18(10-16)23-11-22-17)19(21)20-15-6-5-13-3-2-4-14(13)9-15/h5-10,12H,2-4,11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQBSLJPWMEOQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(CCC2)C=C1)OC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzodioxol-5-yloxy)-N-(2,3-dihydro-1H-inden-5-yl)propanamide typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Attachment of the Indane Derivative: The indane derivative can be synthesized through the hydrogenation of indene.
Coupling Reaction: The final step involves coupling the benzodioxole moiety with the indane derivative using appropriate coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions may target the carbonyl group in the propanamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit activity against certain diseases or conditions.
Medicine
In medicinal chemistry, such compounds are explored for their potential therapeutic effects. They may serve as lead compounds in drug discovery programs.
Industry
Industrially, these compounds can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(1,3-benzodioxol-5-yloxy)-N-(2,3-dihydro-1H-inden-5-yl)propanamide would depend on its specific biological target. Generally, it may interact with proteins or enzymes, altering their function and leading to a biological response. The molecular targets could include receptors, enzymes, or ion channels, and the pathways involved would be specific to the biological context.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-benzodioxol-5-yloxy)-N-(2,3-dihydro-1H-inden-5-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
2-(1,3-benzodioxol-5-yloxy)-N-(2,3-dihydro-1H-inden-5-yl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
The uniqueness of 2-(1,3-benzodioxol-5-yloxy)-N-(2,3-dihydro-1H-inden-5-yl)propanamide lies in its specific combination of functional groups, which may confer distinct biological or chemical properties compared to its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
